An In-depth Technical Guide to VH032 amide-PEG1-acid: A Core Building Block for Targeted Protein Degradation
An In-depth Technical Guide to VH032 amide-PEG1-acid: A Core Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032 amide-PEG1-acid is a functionalized synthetic ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the field of targeted protein degradation.[1][2][3] This molecule is a cornerstone in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[1]
This technical guide provides a comprehensive overview of VH032 amide-PEG1-acid, including its chemical properties, its role in the VHL signaling pathway, and its application in the development of PROTACs. Detailed experimental protocols for the synthesis and evaluation of VH032-based PROTACs are also presented to facilitate its use in research and drug discovery.
Core Properties of VH032 amide-PEG1-acid
VH032 amide-PEG1-acid is specifically designed for the straightforward synthesis of PROTACs. It comprises three key components: the VH032 core, which binds to the VHL E3 ligase; a single polyethylene (B3416737) glycol (PEG1) unit that acts as a linker; and a terminal carboxylic acid group for conjugation to a ligand that targets a protein of interest.[1][2]
Physicochemical and Binding Data
The following tables summarize the key quantitative data for VH032 amide-PEG1-acid and the parent VH032 ligand.
| Property | Value | Reference |
| Chemical Formula | C₂₈H₃₈N₄O₇S | |
| Molecular Weight | 574.69 g/mol | |
| CAS Number | 2172820-07-2 | |
| Purity | ≥95% (HPLC) | |
| Storage | Store at -20°C |
| Ligand | Binding Affinity (Kd) to VHL | Measurement Method | Reference |
| VH032 | 185 nM | Not Specified | [1][2][4] |
| BODIPY FL VH032 | 3.01 nM | Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) | [3] |
The Role of VH032 in the VHL Signaling Pathway
Under normal oxygen conditions (normoxia), the VHL E3 ligase complex plays a crucial role in regulating the levels of Hypoxia-Inducible Factor 1α (HIF-1α). VHL recognizes and binds to a hydroxylated proline residue on HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. This process prevents the activation of hypoxia-responsive genes. In a PROTAC context, the VH032 moiety mimics the binding of HIF-1α to VHL, effectively "hijacking" the VHL E3 ligase to target a different protein for degradation.
PROTAC Development with VH032 amide-PEG1-acid
The development of a PROTAC using VH032 amide-PEG1-acid involves a series of steps, from the initial design and synthesis to the cellular evaluation of target protein degradation.
Experimental Protocols
Synthesis of a PROTAC using VH032 amide-PEG1-acid
This protocol describes the amide coupling of VH032 amide-PEG1-acid to a protein of interest (POI) ligand containing a primary or secondary amine.
Materials:
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VH032 amide-PEG1-acid
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POI ligand with a terminal amine
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
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Anhydrous DMF (N,N-Dimethylformamide)
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Ethyl acetate (B1210297) (EtOAc)
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Water
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Brine
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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LC-MS for reaction monitoring
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HPLC for purification
Procedure:
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Activation of Carboxylic Acid:
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Dissolve VH032 amide-PEG1-acid (1.0 equivalent) in anhydrous DMF.
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To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
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Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
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Amide Coupling:
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Add the POI ligand (1.1 equivalents) to the activated VH032 amide-PEG1-acid solution.
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Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.
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-
Work-up and Purification:
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Once the reaction is complete, dilute the mixture with EtOAc.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by reversed-phase HPLC to obtain the final PROTAC.
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-
Characterization:
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Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
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Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a VH032-based PROTAC.
Materials:
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Cell line expressing the target protein
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PROTAC compound (stock solution in DMSO)
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Cell culture medium and supplements
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Cell Culture and Treatment:
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Seed cells in multi-well plates and allow them to adhere overnight.
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For a dose-response experiment, treat cells with serial dilutions of the PROTAC for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).
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For a time-course experiment, treat cells with a fixed PROTAC concentration and harvest at different time points.
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-
Cell Lysis and Protein Quantification:
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After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
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Determine the protein concentration of each lysate using the BCA assay.
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-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the washing steps.
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-
Signal Detection and Analysis:
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Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control. From this data, the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) can be determined.
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Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a PROTAC across an artificial lipid membrane to predict its cell permeability.
Materials:
-
PAMPA plates (donor and acceptor plates)
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Lipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC compound
-
LC-MS/MS for concentration analysis
Procedure:
-
Membrane Coating:
-
Coat the filter of the donor plate with the lipid solution to form the artificial membrane.
-
-
Assay Setup:
-
Fill the wells of the acceptor plate with PBS.
-
Dissolve the PROTAC in PBS and add it to the donor plate wells.
-
-
Incubation:
-
Place the donor plate on top of the acceptor plate and incubate at room temperature for 4-16 hours.
-
-
Concentration Measurement:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Permeability Calculation:
-
Calculate the apparent permeability coefficient (Pe) using the following equation: Pe (cm/s) = ( [C]A * VA ) / ( Area * Time * ( [C]D - [C]A ) ) Where:
-
[C]A = Concentration in the acceptor well
-
[C]D = Concentration in the donor well
-
VA = Volume of the acceptor well
-
Area = Surface area of the membrane
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Time = Incubation time
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Conclusion
VH032 amide-PEG1-acid is a versatile and indispensable tool for researchers engaged in the development of PROTACs for targeted protein degradation. Its well-defined structure, characterized binding affinity for the VHL E3 ligase, and convenient handle for chemical conjugation make it an ideal starting point for the synthesis of novel degraders. By leveraging the detailed protocols and understanding the underlying biological pathways presented in this guide, scientists can effectively design, synthesize, and evaluate VH032-based PROTACs to advance the frontiers of therapeutic intervention.
